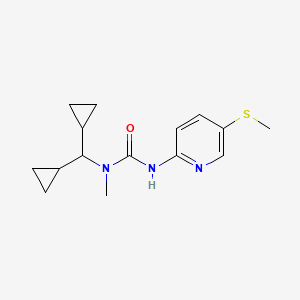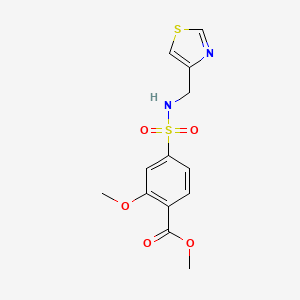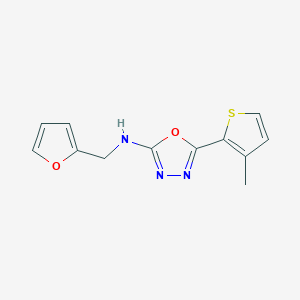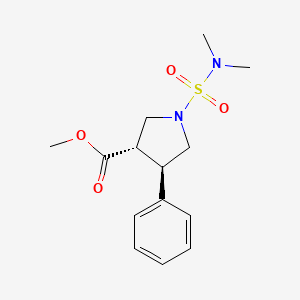![molecular formula C13H16ClFN2O B6625129 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide](/img/structure/B6625129.png)
1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter that plays a crucial role in inhibiting the activity of neurons in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on behavior and physiology.
Mecanismo De Acción
1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide works by inhibiting GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide increases the levels of GABA available to bind to GABA receptors, which can lead to increased inhibition of neuronal activity.
Biochemical and Physiological Effects
The primary biochemical effect of 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide is an increase in GABA levels in the brain. This can lead to a range of physiological effects, including decreased neuronal activity, reduced seizure activity, and decreased anxiety-like behavior. In addition, 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide has been shown to modulate the activity of dopamine neurons in the brain, which may contribute to its effects on addiction-related behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide has several advantages as a research tool, including its potency and selectivity for GABA transaminase. However, one limitation of 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide is that it is not very soluble in water, which can make it difficult to administer in certain experimental conditions. In addition, the effects of 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide on behavior and physiology can be complex and may depend on a range of factors, including the dose, route of administration, and experimental paradigm.
Direcciones Futuras
There are several potential future directions for research on 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide. One area of interest is the potential therapeutic applications of 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide in neurological and psychiatric disorders. Clinical trials are currently underway to investigate the safety and efficacy of 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide in patients with epilepsy and other disorders. In addition, further research is needed to understand the complex effects of 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide on behavior and physiology, including its effects on dopamine signaling and addiction-related behavior. Finally, new synthetic methods for 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide and related compounds may enable the development of more potent and selective inhibitors of GABA transaminase.
Métodos De Síntesis
1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-6-fluorophenylacetic acid with 3-aminopropylamine, followed by cyclization with diethyl malonate and subsequent deprotection. The resulting compound can be purified using standard chromatographic techniques.
Aplicaciones Científicas De Investigación
1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide has been widely studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. Preclinical studies have shown that 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide can effectively increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. In addition, 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide has been shown to reduce anxiety-like behavior in rodents and to attenuate drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
1-[3-(2-chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O/c14-10-4-1-5-11(15)9(10)3-2-8-17-13(6-7-13)12(16)18/h1,4-5,17H,2-3,6-8H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBWZFLFVJKMIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N)NCCCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-2-fluoro-6-methylsulfanylbenzamide](/img/structure/B6625066.png)

![1-[4-[(1-Ethenylpyrazol-4-yl)methyl]piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B6625080.png)
![2-[Methyl(3-phenylmethoxypropyl)amino]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6625087.png)

![N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-1-(2-fluoro-4-methylphenyl)methanesulfonamide](/img/structure/B6625121.png)
![N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-2-propylfuran-3-carboxamide](/img/structure/B6625123.png)
![(4aR,7aS)-1-(4-fluoro-3-methoxyphenyl)sulfonyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625127.png)
![1-(1,2-benzoxazol-3-yl)-N-[(4-methoxy-3-methylphenyl)methyl]methanesulfonamide](/img/structure/B6625136.png)
![1-[(4-Methylthiophen-3-yl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea](/img/structure/B6625139.png)
![2-[4-[But-2-ynyl(prop-2-ynyl)sulfamoyl]-2-fluorophenoxy]acetic acid](/img/structure/B6625146.png)
